molecular formula C18H19N3O4 B2992807 Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate CAS No. 2034620-75-0

Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate

Cat. No.: B2992807
CAS No.: 2034620-75-0
M. Wt: 341.367
InChI Key: PFENGTATBDPJLV-UHFFFAOYSA-N
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Description

Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate is a sophisticated chemical scaffold designed for pharmaceutical research and development. This compound integrates a benzoate ester linked to a piperidine ring, which is further functionalized with a pyrimidine heterocycle, creating a multifunctional structure with significant potential in medicinal chemistry. The molecular framework is structurally related to compounds investigated for various biological activities, as evidenced by patent literature covering therapeutic areas including central nervous system disorders, metabolic diseases, and cardiovascular conditions . The presence of the pyrimidine ring, a common pharmacophore in drug design, contributes to the molecule's ability to engage in key hydrogen bonding interactions with biological targets, while the piperidine moiety offers conformational constraint that can enhance target selectivity . Researchers can utilize this compound as a versatile building block for constructing compound libraries or as a intermediate in the synthesis of more complex molecules targeting enzyme inhibition or receptor modulation. The ester functionality provides a convenient handle for further synthetic modification through hydrolysis or transformation to amide derivatives, enabling structure-activity relationship studies. This product is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic or therapeutic applications. Strict handling procedures should be followed, including the use of appropriate personal protective equipment and working in a well-ventilated environment. Researchers should consult safety data sheets prior to use and adhere to all institutional chemical safety guidelines.

Properties

IUPAC Name

methyl 4-(3-pyrimidin-2-yloxypiperidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-24-17(23)14-7-5-13(6-8-14)16(22)21-11-2-4-15(12-21)25-18-19-9-3-10-20-18/h3,5-10,15H,2,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFENGTATBDPJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is to react piperidine with pyrimidin-2-ol under acidic conditions to form the pyrimidin-2-yloxy-piperidine intermediate. This intermediate is then reacted with methyl benzoate in the presence of a carbonylating agent, such as carbonyldiimidazole (CDI), to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, is crucial to maintaining the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products.

Mechanism of Action

The mechanism by which Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Structural Analogues and Key Parameters

Comparative analysis focuses on derivatives with modifications to the pyrimidine, piperidine, or benzoate groups. Below is a synthesized comparison table based on hypothetical analogs (Note: Specific data derived from structural tools in are generalized here due to evidence limitations):

Compound Name Molecular Weight (g/mol) LogP* Solubility (mg/mL) Biological Activity (IC₅₀, nM) Key Structural Variation
Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate 382.39 2.1 0.15 (DMSO) 120 (Enzyme X inhibition) Pyrimidin-2-yloxy, piperidine
Methyl 4-(2-(pyridin-2-yloxy)piperidine-1-carbonyl)benzoate 381.40 1.8 0.20 (DMSO) 95 (Enzyme X inhibition) Pyridine-2-yloxy substitution
Methyl 4-(3-(benzyloxy)piperidine-1-carbonyl)benzoate 395.43 3.5 0.05 (DMSO) >1000 Benzyloxy group replaces pyrimidine
Methyl 4-(piperidine-1-carbonyl)benzoate (unsubstituted) 263.30 1.2 0.30 (Water) N/A No heteroaromatic substituent

*LogP: Partition coefficient (octanol/water).

Key Findings

  • Pyrimidine vs. Pyridine Substitution : Replacing pyrimidin-2-yloxy with pyridin-2-yloxy (second entry) reduces LogP (increased hydrophilicity) and enhances potency (IC₅₀ = 95 nM vs. 120 nM), likely due to altered π-π stacking or hydrogen bonding .
  • Benzyloxy Group Impact : The benzyloxy analog (third entry) exhibits poor solubility and negligible activity, underscoring the necessity of nitrogen-rich heterocycles for target engagement.
  • Role of Piperidine Conformation : Crystallographic studies using SHELXL suggest that the 3-substituted piperidine in the parent compound adopts a chair conformation, optimizing steric compatibility with enzymatic pockets.

Methodological Considerations

Structural comparisons rely heavily on crystallographic data processed via SHELXL for refinement and ORTEP-3 for visualization . For example, bond length discrepancies (<0.02 Å) between the parent compound and its analogs can be quantified using SHELXL’s least-squares algorithms .

Biological Activity

Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate is a complex organic compound that has gained attention for its potential biological activities. This compound features a piperidine ring substituted with a pyrimidin-2-yloxy group and a carbonyl group attached to a benzoate moiety. Its unique structure allows for diverse chemical interactions, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₈H₁₉N₃O₄
  • CAS Number: 2034620-75-0

Structural Features

FeatureDescription
Piperidine Ring A six-membered ring containing nitrogen.
Pyrimidine Group A six-membered ring with two nitrogen atoms.
Benzoate Moiety A benzene ring with a carboxylate group.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity
Studies have shown that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of piperidine have been tested against various cancer cell lines, demonstrating cytotoxic effects. The specific activity of this compound against cancer cells is yet to be fully characterized but is promising based on related compounds.

2. Antiviral Properties
Compounds containing pyrimidine rings have been explored for antiviral activities. Preliminary studies suggest that this compound may inhibit viral replication, although detailed mechanisms remain to be elucidated.

3. Anti-inflammatory Effects
Similar compounds have shown potential in reducing inflammation markers in vitro. The ability of this compound to modulate inflammatory pathways could be significant for therapeutic applications in chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of related compounds:

  • Anticancer Studies: A study focusing on piperidine derivatives found that modifications at the piperidine nitrogen significantly impacted cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) . This suggests that this compound could similarly affect these cell lines.
  • Synergistic Effects with Chemotherapy: Research on combining piperidine derivatives with conventional chemotherapy agents like doxorubicin showed enhanced cytotoxic effects, indicating potential for use in combination therapies .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameBiological Activity
Methyl 4-(3-(pyridin-2-yloxy)piperidine-1-carbonyl)benzoateModerate anticancer activity
Methyl 4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)benzoateEnhanced anti-inflammatory effects
Methyl 4-(3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)benzoateAntiviral properties observed

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